A Comprehensive Technical Guide to the Physicochemical Properties of Potassium Aluminum Fluoride
A Comprehensive Technical Guide to the Physicochemical Properties of Potassium Aluminum Fluoride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physicochemical properties of potassium aluminum fluoride (B91410). The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this inorganic compound. This document summarizes key quantitative data, outlines experimental methodologies for property determination, and visualizes fundamental relationships and synthesis pathways.
Core Physicochemical Properties
Potassium aluminum fluoride is not a single, monolithic entity but rather encompasses a group of inorganic salts, primarily potassium tetrafluoroaluminate (KAlF₄) and potassium hexafluoroaluminate (K₃AlF₆). Commercial products are often a mixture of these two.[1] Their distinct properties are crucial for their various industrial applications.
Quantitative Data Summary
The key physicochemical properties of potassium tetrafluoroaluminate and potassium hexafluoroaluminate are summarized in the tables below for clear comparison.
Table 1: Physicochemical Properties of Potassium Tetrafluoroaluminate (KAlF₄)
| Property | Value | References |
| Chemical Formula | KAlF₄ | [1] |
| Molecular Weight | 142.07 g/mol | [2] |
| Appearance | White to light gray crystalline solid/powder | |
| Melting Point | 560 - 600 °C | |
| Density | 2.9 g/cm³ | [2] |
| Solubility in Water | Approx. 2 g/L | [2] |
| Crystal System | Tetragonal (at room temperature) | [3] |
Table 2: Physicochemical Properties of Potassium Hexafluoroaluminate (K₃AlF₆)
| Property | Value | References |
| Chemical Formula | K₃AlF₆ | [2] |
| Molecular Weight | 258.28 g/mol | [4] |
| Appearance | White to light gray powder | [2] |
| Melting Point | 1035 °C | [2] |
| Density | 2.9 g/cm³ | [5] |
| Solubility in Water | Slightly soluble | [2] |
| Crystal System | Tetragonal | [2] |
Experimental Protocols
While specific, detailed experimental protocols for the determination of every property of potassium aluminum fluoride are not extensively published in readily available literature, the following sections outline the standard methodologies employed for characterizing inorganic salts.
Determination of Melting Point
The melting point of inorganic salts like potassium aluminum fluoride is a fundamental property for assessing purity and thermal stability.
Methodology:
A common and effective method for determining the melting point of these compounds is Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) .
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Sample Preparation: A small, accurately weighed sample of the potassium aluminum fluoride powder is placed into a sample pan, typically made of aluminum or platinum. An empty reference pan is also prepared.
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Instrumentation: The sample and reference pans are placed in a furnace within the DTA or DSC instrument.
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Heating Program: The furnace is heated at a controlled, linear rate (e.g., 10 °C/min).
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Data Acquisition: The instrument measures the temperature difference (DTA) or the difference in heat flow (DSC) between the sample and the reference as a function of temperature.
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Analysis: An endothermic peak is observed on the resulting thermogram, corresponding to the absorption of heat during the phase transition from solid to liquid. The onset temperature of this peak is typically reported as the melting point. For a pure substance, the peak is sharp, while impurities can lead to a broadened peak at a lower temperature.[5]
Determination of Solubility
The solubility of potassium aluminum fluoride in water is a key parameter for its application in aqueous systems.
Methodology:
The classical gravimetric method is a straightforward approach to determine solubility.
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Equilibrium Saturation: An excess amount of the potassium aluminum fluoride salt is added to a known volume of deionized water in a sealed container.
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Temperature Control: The container is maintained at a constant temperature (e.g., 25 °C) and agitated for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
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Filtration: A known volume of the saturated solution is carefully withdrawn, avoiding any undissolved solid, and passed through a pre-weighed filter paper to remove any suspended particles.
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Evaporation: The filtered solution is then placed in a pre-weighed evaporating dish, and the solvent (water) is evaporated to dryness in an oven at a suitable temperature (e.g., 110 °C).
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Mass Determination: The evaporating dish containing the dry salt is cooled in a desiccator and then weighed. The mass of the dissolved salt is determined by subtracting the initial weight of the dish.
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Calculation: The solubility is then calculated and expressed in grams per liter (g/L) or other appropriate units.
Determination of Crystal Structure
X-ray Diffraction (XRD) is the definitive technique for elucidating the crystal structure of potassium aluminum fluoride.[1]
Methodology:
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Sample Preparation: A fine powder of the crystalline potassium aluminum fluoride is prepared to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.
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Instrumentation: The sample is placed in a powder X-ray diffractometer.
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Data Collection: The sample is irradiated with a monochromatic X-ray beam of a known wavelength (e.g., Cu Kα radiation). The detector scans through a range of angles (2θ) to measure the intensity of the diffracted X-rays at each angle.
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Data Analysis: The resulting X-ray diffraction pattern, a plot of intensity versus 2θ, will show a series of peaks. The positions (2θ values) and intensities of these peaks are characteristic of the crystal structure of the substance.
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Structure Determination: By applying Bragg's Law (nλ = 2d sinθ), the d-spacings (distances between crystal planes) can be calculated from the peak positions.[6] This data, along with the peak intensities, can be used to determine the unit cell dimensions, crystal system (e.g., tetragonal), and the arrangement of atoms within the crystal lattice.[1]
Visualizations
The following diagrams, generated using the DOT language, illustrate key relationships and synthesis pathways for potassium aluminum fluoride.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Potassium hexafluoroaluminate - Wikipedia [en.wikipedia.org]
- 3. Temperature Dependent Micro-Structure of KAlF4 from Solid to Molten States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. athabascau.ca [athabascau.ca]
- 6. fiveable.me [fiveable.me]
